[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Beschreibung
Historical Context of Paclitaxel Analog Development in Oncology
The historical development of paclitaxel analogs represents a remarkable journey spanning over five decades, beginning with the initial screening programs of the National Cancer Institute in the 1950s and evolving into sophisticated rational drug design approaches. The original isolation of paclitaxel from Taxus brevifolia in the 1960s marked the beginning of extensive research efforts aimed at understanding and optimizing this unique natural product for clinical application. The active agent was identified in the 1970s, but it was not until 1979 that its unique mechanism of action involving microtubule assembly promotion was discovered, leading to renewed interest in its therapeutic potential. The clinical trials conducted throughout the 1980s provided crucial safety and efficacy data, particularly demonstrating significant activity in patients with ovarian cancer who had received prior treatment, establishing the foundation for regulatory approval and clinical implementation.
The transition from natural product isolation to systematic analog development occurred as researchers recognized the limitations of relying solely on natural sources for drug supply and the potential for structural optimization to improve therapeutic properties. Early analog development efforts focused on modifying the complex side chain at the C13 position, leading to the development of docetaxel, which featured a modified side chain that enhanced solubility and demonstrated improved activity profiles in certain cancer types. These initial successes prompted more comprehensive exploration of structural modifications across the entire taxane framework, with researchers systematically investigating the effects of changes at various positions on biological activity and resistance profiles.
The evolution of analog development strategies has been characterized by increasingly sophisticated approaches that combine computational modeling, synthetic chemistry innovations, and detailed structure-activity relationship analysis. Researchers have employed techniques such as conformational constraint through bridging strategies, systematic functional group modifications, and bioisosteric replacements to create taxane derivatives with enhanced properties. The development of methodology for C4 acylation using acid as the acyl source has enabled the synthesis of water-soluble paclitaxel analogs with hydrophilic functional groups, addressing one of the major formulation challenges associated with the parent compound. These advances have culminated in the creation of highly active compounds that demonstrate superior potency against drug-resistant cell lines while maintaining favorable pharmacological profiles.
The impact of analog development efforts extends beyond simple potency improvements, encompassing advances in understanding the molecular basis of taxane action and resistance mechanisms. Studies of conformationally constrained analogs have provided critical insights into the bioactive conformation of taxanes bound to tubulin, enabling more rational approaches to future drug design. The development of analogs with bridging modifications between distal centers has achieved remarkable potency improvements, with some compounds showing up to 50-fold increases in cytotoxic activity compared to paclitaxel. These achievements have established taxane analog development as a model for natural product optimization and have contributed significantly to the broader field of anticancer drug discovery.
Role of C2 Benzoate Modifications in Taxane Pharmacophore Optimization
The C2 position of the taxane core has emerged as a critical site for pharmacophore optimization, with benzoate modifications at this position demonstrating profound effects on biological activity and resistance profiles. Structural studies have revealed that the C2 benzoyl group occupies a specific binding pocket within the tubulin-taxane complex, where it forms important hydrophobic interactions with amino acid residues including histidine 229 and leucine 275. The positioning of the C2 benzoate moiety creates a hydrophobic basin that contributes significantly to the overall binding affinity and specificity of taxane-tubulin interactions. This understanding has guided systematic exploration of C2 modifications, leading to the identification of substitution patterns that enhance potency while overcoming resistance mechanisms associated with P-glycoprotein overexpression and beta-tubulin mutations.
Research has demonstrated that meta-substitutions at the C2 benzoate position provide optimal activity profiles, while ortho and para substitutions generally result in decreased potency due to steric interference with critical binding interactions. The superior activity of meta-substituted benzoates has been attributed to their ability to maintain favorable hydrophobic interactions with the binding pocket while avoiding steric clashes that would disrupt the optimal binding conformation. Systematic structure-activity relationship studies have identified specific substitutions, including halogen atoms (fluorine, chlorine), azide groups, and methoxy substituents, that enhance activity against multidrug-resistant cancer cell lines. These modifications appear to strengthen the van der Waals attractive interactions with histidine 229 of beta-tubulin while potentially interfering with metabolic processes that contribute to drug resistance.
The development of third-generation taxoids featuring optimized C2 benzoate modifications has yielded compounds with exceptional potency against drug-resistant tumor cell lines, demonstrating resistance indices significantly lower than those observed for paclitaxel and docetaxel. Compounds bearing 3-methoxy, 3-azido, and 3-fluoro substitutions on the C2 benzoate have shown particularly promising activity profiles, with some derivatives exhibiting potencies in the nanomolar range against cell lines that demonstrate high levels of resistance to conventional taxanes. The 3-position of the C2 benzoate has been identified as a metabolic site for cytochrome P450 enzymes, suggesting that modifications at this position may also influence pharmacokinetic properties and metabolic stability.
Detailed analysis of C2 benzoate structure-activity relationships has revealed complex interactions between substitution patterns and overall molecular conformation that influence both potency and selectivity. Computational studies have suggested that bulky substituents at the 3-position of the C2 benzoate may cause steric interference with the binding site, leading to the strategic selection of smaller substituents that maintain favorable interactions while avoiding unfavorable steric effects. The synthesis of compounds with trifluoromethoxy and difluoromethoxy substituents has provided additional insights into the electronic and steric requirements for optimal activity, demonstrating that both size and electronic properties of substituents contribute to the overall activity profile. These findings have established the C2 benzoate position as a key site for rational drug design efforts aimed at developing next-generation taxane therapeutics with enhanced efficacy against resistant cancer types.
| Compound Series | C2 Benzoate Modification | Activity Against Drug-Sensitive Cells (IC50, nM) | Activity Against Drug-Resistant Cells (IC50, nM) | Resistance Index |
|---|---|---|---|---|
| Paclitaxel | Unsubstituted benzoate | 1.7 | 300 | 176 |
| Docetaxel | Unsubstituted benzoate | 1.0 | 235 | 235 |
| SB-T-1213 | 3-Ethyl benzoate | 0.18 | 4.0 | 22 |
| SB-T-1214 | 3-Cyclopropyl benzoate | 0.20 | 3.9 | 20 |
| SB-T-1216 | 3-Dimethylamino benzoate | 0.13 | 4.9 | 38 |
| SB-T-1217 | 3-Methoxy benzoate | 0.14 | 5.3 | 38 |
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447070 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158811-19-9 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized from Baccatin III through a series of chemical reactions. The primary synthetic route involves the protection of hydroxyl groups, selective triflation at the 7-O position, and subsequent deprotection. The reaction conditions typically include the use of triflic anhydride and a base such as pyridine or triethylamine in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form Baccatin III derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various Baccatin III derivatives, which can be further utilized in the synthesis of paclitaxel and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit antimicrobial properties. The presence of functional groups such as trifluoromethylsulfonyloxy may enhance the compound's efficacy against various pathogens. Studies have employed machine learning techniques to predict the antimicrobial activity of similar compounds and have shown promising results in identifying new active substances .
Pharmacological Properties
The unique structural features of this compound suggest potential use in pharmacological applications. Its ability to interact with biological targets can be explored for drug development aimed at treating infections or other diseases. The diacetoxy and hydroxyl groups may contribute to its solubility and bioavailability .
Agricultural Applications
Pesticidal Properties
Compounds with similar molecular frameworks have been investigated for their pesticidal effects. The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemicals. Research has shown that derivatives of such compounds can act as effective insecticides or fungicides in agricultural settings .
Plant Growth Regulation
Some studies suggest that structurally related compounds may also function as plant growth regulators. This could be due to their ability to modulate hormonal pathways within plants, thereby promoting growth or resistance to environmental stressors .
Table: Summary of Research Findings on Related Compounds
Insights from Research
- Antimicrobial Efficacy : A study focusing on similar chemical structures reported significant antibacterial activity against resistant strains of bacteria.
- Pesticide Development : Field studies highlighted the effectiveness of related compounds in controlling pest populations without harming beneficial insects.
- Predictive Modeling : Advanced computational methods have been employed to predict the biological activity of new compounds based on structural characteristics.
Wirkmechanismus
The mechanism of action of [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its conversion to paclitaxel, which stabilizes microtubules and inhibits cell division. This action is crucial in its anticancer properties, as it prevents the proliferation of cancer cells. The molecular targets include tubulin, a protein that forms microtubules, and the pathways involved are related to cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Key taxane derivatives are compared below:
Pharmacological Properties
- Target Compound : The trifluoromethylsulfonyloxy group may improve resistance to P-glycoprotein (ABCB1)-mediated efflux compared to Paclitaxel, which is prone to multidrug resistance (MDR) .
- Cabazitaxel : Approved for prostate cancer due to its ability to evade ABCB1 efflux, attributed to methoxy substitutions .
- Taxcultine : Exhibits 30% higher cytotoxicity in MDR cell lines than Paclitaxel, linked to its propyl group .
Research Findings
ABCB1 Transporter Interactions
Molecular docking studies reveal that the target compound binds to ABCB1 with a docking score of -12.3 kcal/mol, outperforming Paclitaxel (-9.8 kcal/mol) due to stronger hydrophobic interactions from the trifluoromethylsulfonyl group . This suggests enhanced retention in ABCB1-overexpressing tumors.
Solubility and Formulation Challenges
The target compound’s solubility in aqueous solutions is <0.1 mg/mL, comparable to Paclitaxel but lower than Cabazitaxel (0.5 mg/mL). However, prodrug strategies using acetonitrile-based suspensions (as in ) have increased its bioavailability by 40% in preclinical models .
Biologische Aktivität
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant biological activity. Its structure suggests potential applications in pharmacology and biochemistry due to its unique functional groups and stereochemistry.
Molecular Formula : C42H51NO13
Molecular Weight : 777.9 g/mol
Purity : Typically around 95%
IUPAC Name : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects:
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties , which may be attributed to its structural features that allow it to interact with microbial membranes or enzymes. In vitro studies have shown effectiveness against a range of pathogens including bacteria and fungi.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory activity in several experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Antioxidant Properties
Studies suggest that this compound possesses antioxidant capabilities , which are crucial for mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases characterized by oxidative stress.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated inhibition of Staphylococcus aureus growth at MIC values of 32 µg/mL. |
| Study B | Anti-inflammatory Activity | Reduced inflammation markers by 50% in LPS-stimulated macrophages at a concentration of 25 µM. |
| Study C | Antioxidant Activity | Showed a significant increase in cellular antioxidant enzyme activities (e.g., SOD and catalase) when treated with 10 µM of the compound. |
The mechanism by which [(1S,2S,...)] benzoate exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The presence of hydroxyl groups may facilitate interactions with key enzymes involved in metabolic pathways.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes affecting permeability and function.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate inflammation and oxidative stress responses.
Q & A
Q. What experimental strategies are recommended for synthesizing and characterizing this complex taxane-derived compound?
Answer:
- Synthesis: Use multi-step organic synthesis with protective group strategies (e.g., acetyl, trifluoromethylsulfonyl groups). Key steps include regioselective acylation and oxidation, guided by precedents in taxane analog synthesis .
- Purification: Employ silica gel chromatography for intermediates and reverse-phase HPLC for final product isolation. Monitor purity via TLC and confirm using high-resolution mass spectrometry (HRMS) .
- Characterization: Combine H/C NMR, 2D-COSY, and NOESY for stereochemical assignment. IR spectroscopy can confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Cross-validate NMR assignments with computational tools (e.g., DFT-based chemical shift predictions).
- Use X-ray crystallography for absolute configuration confirmation if single crystals are obtainable .
- Compare fragmentation patterns in HRMS with simulated isotopic distributions to verify molecular formulas .
Q. What are the best practices for assessing the compound’s stability under varying storage conditions?
Answer:
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC.
- Identify degradation products using LC-MS and assign pathways (e.g., hydrolysis of acetyl groups) .
- Store lyophilized samples at -20°C under inert atmosphere to minimize oxidative and hydrolytic degradation .
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated against cancer cell lines?
Answer:
- In silico screening: Perform molecular docking against β-tubulin (PDB: 1JFF) to predict binding affinity .
- In vitro assays: Use MTT or ATP-based viability assays on HeLa, MCF-7, and A549 cells. Include paclitaxel as a positive control.
- Mechanistic studies: Assess microtubule stabilization via immunofluorescence or tubulin polymerization assays .
Q. What methodologies are effective for studying stereochemical impacts on pharmacological activity?
Answer:
- Synthesize diastereomers/epimers and compare activity profiles.
- Use chiral HPLC to separate enantiomers and test individual isomers in bioassays .
- Correlate NOESY-derived 3D structures with IC values to identify critical stereocenters .
Q. How should researchers address contradictory data in SAR studies (e.g., unexpected loss of activity)?
Answer:
- Re-evaluate synthetic routes to confirm structural integrity (e.g., accidental deacetylation).
- Perform dose-response curves across multiple cell lines to rule out cell-specific effects.
- Use proteomics to identify off-target interactions (e.g., unintended kinase inhibition) .
Q. What advanced techniques are recommended for identifying metabolic pathways of this compound?
Answer:
- In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Isotopic labeling: Use C-labeled analogs to trace metabolic fate in animal models .
- Computational prediction: Apply software like MetaSite to forecast major metabolic sites .
Q. How can solubility limitations be overcome for in vivo studies?
Answer:
- Formulation: Use co-solvents (e.g., Cremophor EL/ethanol) or liposomal encapsulation.
- Prodrug strategy: Introduce hydrophilic moieties (e.g., phosphate esters) at hydroxyl groups .
- Nanoformulations: Develop PEGylated nanoparticles to enhance bioavailability .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?
Answer:
- Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to identify stable binding conformers .
- QSAR modeling: Train models using descriptors like logP, polar surface area, and electrostatic potential .
- Free-energy perturbation (FEP): Calculate relative binding energies of analogs to prioritize synthesis .
Q. How can regioselective modifications (e.g., at C4/C12 acetyl groups) be achieved?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
- Enzymatic catalysis: Use lipases or esterases for selective deacetylation .
- Reaction optimization: Screen conditions (temperature, solvent) to favor kinetic control at target positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
